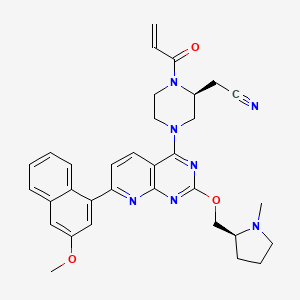

KRAS G12C inhibitor 43

Description

Structure

3D Structure

Properties

Molecular Formula |

C33H35N7O3 |

|---|---|

Molecular Weight |

577.7 g/mol |

IUPAC Name |

2-[(2S)-4-[7-(3-methoxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[2,3-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C33H35N7O3/c1-4-30(41)40-17-16-39(20-23(40)13-14-34)32-27-11-12-29(28-19-25(42-3)18-22-8-5-6-10-26(22)28)35-31(27)36-33(37-32)43-21-24-9-7-15-38(24)2/h4-6,8,10-12,18-19,23-24H,1,7,9,13,15-17,20-21H2,2-3H3/t23-,24-/m0/s1 |

InChI Key |

JXYVRMVMAUIZEY-ZEQRLZLVSA-N |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(C=CC(=N3)C4=CC(=CC5=CC=CC=C54)OC)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(C=CC(=N3)C4=CC(=CC5=CC=CC=C54)OC)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Sotorasib (AMG 510): A Technical Guide to the First-in-Class Covalent KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical characterization of Sotorasib (AMG 510), the first clinically approved covalent inhibitor of KRAS G12C. For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP/GDP and the absence of a well-defined binding pocket. The discovery of Sotorasib represents a landmark achievement in oncology drug development, providing a new therapeutic option for patients with KRAS G12C-mutated solid tumors.

The KRAS G12C Challenge and Therapeutic Rationale

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Activating mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[2] This mutation impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state, which leads to persistent downstream signaling through pathways like the MAPK and PI3K-AKT cascades.[1]

The presence of a mutant cysteine residue in KRAS G12C offered a unique opportunity for the development of targeted covalent inhibitors. These inhibitors are designed to form an irreversible bond with the thiol group of the cysteine, trapping the KRAS protein in its inactive, GDP-bound state and thereby blocking its oncogenic signaling.

Signaling Pathways and Mechanism of Action

The KRAS G12C protein, when in its active GTP-bound state, activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation. Sotorasib selectively binds to the GDP-bound, inactive state of KRAS G12C, exploiting a cryptic pocket located near the mutant cysteine. This covalent binding locks KRAS G12C in its inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) that would promote the exchange of GDP for GTP.[3] Consequently, the downstream oncogenic signaling is inhibited.

Discovery and Optimization of Sotorasib (AMG 510)

The discovery of Sotorasib was the result of a structure-based drug design and optimization effort.[4] The initial lead compounds were identified to bind to a cryptic pocket near the mutant cysteine-12. Through iterative cycles of medicinal chemistry, researchers at Amgen optimized the potency and selectivity of these inhibitors.[5] A key breakthrough was the identification of novel binding interactions that significantly enhanced the potency of the compounds.[6] This optimization process also focused on improving the pharmacokinetic properties of the molecules to ensure their suitability for clinical development.[4] These efforts culminated in the discovery of Sotorasib (AMG 510), a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C.[2][4]

Quantitative Data Summary

The preclinical characterization of Sotorasib demonstrated its high potency and selectivity for KRAS G12C. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of Sotorasib (AMG 510)

| Assay | Cell Line | IC50 (µM) | Notes |

| Cellular Viability | MIA PaCa-2 (KRAS G12C) | ~0.009 | Potent inhibition of KRAS G12C mutant cells.[2] |

| NCI-H358 (KRAS G12C) | ~0.006 | Potent inhibition of KRAS G12C mutant cells.[2] | |

| Non-KRAS G12C lines | >7.5 | High selectivity over non-G12C mutant cell lines.[2] | |

| p-ERK Inhibition | KRAS G12C mutant cells | - | Effectively inhibits KRAS G12C signaling.[2] |

Table 2: In Vivo Efficacy of Sotorasib (AMG 510)

| Tumor Model | Treatment | Outcome |

| Mouse Xenograft Models | Sotorasib (orally, once daily) | Induced tumor regression.[2] |

| Immune-competent Mouse Models | Sotorasib | Resulted in a pro-inflammatory tumor microenvironment and produced durable cures, both alone and in combination with immune-checkpoint inhibitors.[2][7] |

Experimental Protocols

The following are generalized methodologies for key experiments performed during the discovery and preclinical evaluation of Sotorasib. For detailed protocols, refer to the primary publications.

Biochemical Assays

-

Objective: To determine the direct inhibitory potency of compounds on the KRAS G12C protein.

-

Methodology:

-

Recombinant KRAS G12C protein is expressed and purified.

-

The protein is incubated with varying concentrations of the test compound for a specified period.

-

The extent of covalent modification of the cysteine-12 residue is measured, often using mass spectrometry.

-

IC50 values are calculated from the dose-response curves.

-

Cellular Assays

-

Objective: To assess the effect of compounds on KRAS G12C-driven signaling and cell viability in a cellular context.

-

Methodology (p-ERK Inhibition Assay):

-

KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) are cultured.

-

Cells are treated with a range of concentrations of the test compound for a set duration (e.g., 2 hours).

-

Cells are lysed, and protein concentrations are determined.

-

The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as ELISA or Western blotting.

-

The IC50 for p-ERK inhibition is determined by normalizing p-ERK levels to total ERK and plotting against compound concentration.

-

-

Methodology (Cell Viability Assay):

-

KRAS G12C mutant and wild-type or other KRAS mutant cell lines are seeded in multi-well plates.

-

Cells are treated with a dilution series of the test compound for an extended period (e.g., 72 hours).

-

Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

-

IC50 values are calculated from the resulting dose-response curves to determine the compound's anti-proliferative effect.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the lead compounds in a living organism.

-

Methodology:

-

Human cancer cells with the KRAS G12C mutation are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups.

-

The test compound (e.g., Sotorasib) is administered orally, typically once daily, at various doses.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., to confirm target engagement and downstream pathway inhibition).

-

The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group.

-

Conclusion

The discovery of Sotorasib (AMG 510) was a culmination of innovative structure-based drug design and a deep understanding of the unique biology of the KRAS G12C mutation. This technical guide has provided an overview of the key aspects of its discovery, from the underlying signaling pathways and mechanism of action to the quantitative data and experimental methodologies that underpinned its development. The successful clinical translation of Sotorasib has not only provided a valuable new treatment for patients but has also paved the way for the development of other targeted therapies against previously intractable oncogenic drivers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity [ideas.repec.org]

An In-depth Technical Guide to KRAS G12C Inhibitor Target Engagement

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the target engagement of KRAS G12C inhibitors. It is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of this important class of anti-cancer therapeutics. While this guide focuses on the general properties of KRAS G12C inhibitors, it uses publicly available data for well-characterized examples to illustrate key concepts. The specific inhibitor '43' was not identified in the public domain; therefore, the data presented is representative of this inhibitor class.

Mechanism of Action and Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in cells, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] The G12C mutation, where glycine is replaced by cysteine at codon 12, impairs the ability of KRAS to hydrolyze GTP, locking the protein in a constitutively active state.[1] This leads to the continuous activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival.[1][2]

KRAS G12C inhibitors are covalent drugs that specifically and irreversibly bind to the mutant cysteine-12 residue.[3] This binding occurs in a newly formed pocket, termed the switch-II pocket, which is accessible only in the inactive, GDP-bound state of the KRAS G12C protein.[3][4][5] By covalently locking KRAS G12C in its inactive conformation, these inhibitors prevent the protein from binding to GTP and activating downstream effectors like RAF, thereby inhibiting oncogenic signaling.[2][3]

node [fillcolor="#F1F3F4", fontcolor="#202124"]; "RTK" [fillcolor="#FBBC05", fontcolor="#202124"]; "KRAS G12C (GDP)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "KRAS G12C (GTP)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibitor" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "RAF" [fillcolor="#F1F3F4", fontcolor="#202124"]; "MEK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "ERK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K" [fillcolor="#F1F3F4", fontcolor="#202124"]; "AKT" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Proliferation, Survival" [shape=oval, fillcolor="#FFFFFF", style=rounded, fontcolor="#202124"];

"RTK" -> "SOS1/SHP2" [label="activates", fontcolor="#5F6368"]; "SOS1/SHP2" -> "KRAS G12C (GDP)" [label="GEF", fontcolor="#5F6368"]; "KRAS G12C (GDP)" -> "KRAS G12C (GTP)" [label="GTP loading", fontcolor="#5F6368"]; "KRAS G12C (GTP)" -> "RAF"; "RAF" -> "MEK"; "MEK" -> "ERK"; "ERK" -> "Proliferation, Survival"; "KRAS G12C (GTP)" -> "PI3K"; "PI3K" -> "AKT"; "AKT" -> "Proliferation, Survival"; "Inhibitor" -> "KRAS G12C (GDP)" [label="covalently binds\n(inactive state)", color="#34A853", fontcolor="#34A853"]; "KRAS G12C (GTP)" -> "KRAS G12C (GDP)" [label="GTP Hydrolysis\n(impaired in G12C)", fontcolor="#5F6368"]; }

Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.Quantitative Data on Target Engagement

The table below summarizes representative quantitative data for well-known KRAS G12C inhibitors. This data illustrates the typical potency and binding characteristics of this class of compounds.

| Inhibitor | Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Sotorasib (AMG 510) | Biochemical Activity Assay | KRAS G12C | IC50 | 8.88 nM | [6] |

| Adagrasib (MRTX849) | Cell Viability (3D) | KRAS G12C mutant cell lines | IC50 | <100 nM | [7] |

| Adagrasib (MRTX849) | Cell Proliferation | MIAPACA2 (KRAS G12C) | IC50 | 4.7 nM | [3] |

| GDC-6036 | 2D-LC-MS/MS | Human Tumor Samples | Sensitivity | 0.08 fmol/µg | [4][8] |

| D-1553 | Cell-based assay | NCI-H358 (KRAS G12C) | - | Selectively inhibits ERK phosphorylation | [9] |

| ARS-853 | Cell-based assay | H358 or HEK293 (KRAS G12C) | - | >95% reduction in GTP-bound KRAS | [9] |

| MRTX1133 | Biochemical Activity Assay | KRAS G12C | IC50 | 4.91 nM | [6][10] |

Experimental Protocols for Target Engagement Assessment

A variety of biochemical and cellular assays are employed to determine the target engagement of KRAS G12C inhibitors.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay

-

Principle: This assay measures the exchange of fluorescently labeled GDP for GTP on the KRAS protein.[6] Inhibitors that bind to the GDP-bound state of KRAS G12C will prevent this exchange, leading to a decrease in the FRET signal.

-

Protocol:

-

Recombinant KRAS G12C protein is incubated with a fluorescently labeled GDP analog.

-

The test inhibitor is added at various concentrations.

-

The nucleotide exchange reaction is initiated by the addition of a GTP analog and a guanine nucleotide exchange factor (GEF) such as SOS1.[11]

-

The reaction is incubated to allow for nucleotide exchange.

-

The TR-FRET signal is measured using a plate reader. The IC50 value is calculated from the dose-response curve.[6]

-

-

-

Surface Plasmon Resonance (SPR)

-

Principle: SPR measures the binding affinity and kinetics (kon and koff) of an inhibitor to its target protein in real-time.[12]

-

Protocol:

-

Recombinant KRAS G12C protein is immobilized on a sensor chip.

-

The test inhibitor is flowed over the chip at various concentrations.

-

The change in the refractive index at the sensor surface, which is proportional to the mass of the bound inhibitor, is measured.

-

Binding constants (KD, kon, koff) are determined by fitting the sensorgram data to a binding model.

-

-

-

Western Blotting for Downstream Signaling

-

Principle: This assay assesses the functional consequence of inhibitor binding by measuring the phosphorylation status of downstream effectors like ERK and AKT.[3]

-

Protocol:

-

KRAS G12C mutant cancer cells are treated with the inhibitor at various concentrations for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK), total ERK, phosphorylated AKT (pAKT), and total AKT.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using chemiluminescence.

-

-

-

Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding.[10]

-

Protocol:

-

KRAS G12C mutant cells are treated with the inhibitor or vehicle.

-

The cells are heated at a range of temperatures.[10]

-

Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble KRAS G12C protein at each temperature is quantified by Western blotting or other methods.

-

The melting curve of the protein is plotted, and the shift in the melting temperature in the presence of the inhibitor indicates target engagement.

-

-

-

NanoBRET Target Engagement Assay

-

Principle: This is an in-cell assay that measures the binding of an inhibitor to a target protein using bioluminescence resonance energy transfer (BRET).[11]

-

Protocol:

-

KRAS G12C is expressed as a fusion protein with NanoLuc luciferase in cells.

-

A fluorescently labeled tracer that binds to KRAS G12C is added to the cells.

-

The test inhibitor is added, which competes with the tracer for binding to KRAS G12C.

-

The BRET signal, which is generated when the tracer is in close proximity to NanoLuc, is measured. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.

-

-

-

Immunoaffinity 2D-LC-MS/MS

-

Principle: This highly sensitive mass spectrometry-based method directly quantifies the amount of free and inhibitor-bound KRAS G12C protein in complex biological samples like tumor biopsies.[4][8]

-

Protocol:

-

Proteins are extracted from tumor tissue.

-

The KRAS G12C protein (both free and inhibitor-bound) is enriched using an anti-RAS antibody.[4][8]

-

The enriched proteins are digested into peptides.

-

The peptides corresponding to the free and inhibitor-bound forms of KRAS G12C are separated and quantified using two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS).[4][8]

-

-

Experimental Workflow for Target Engagement Assessment

The following diagram illustrates a typical workflow for assessing the target engagement of a KRAS G12C inhibitor, from initial biochemical characterization to in vivo validation.

node [fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "cluster_biochemical" { label="Biochemical Assays"; style="rounded"; bgcolor="#FFFFFF"; "TR-FRET" [label="TR-FRET\n(Nucleotide Exchange)", fillcolor="#FBBC05", fontcolor="#202124"]; "SPR" [label="Surface Plasmon Resonance\n(Binding Affinity/Kinetics)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_cellular" { label="Cellular Assays"; style="rounded"; bgcolor="#FFFFFF"; "Cell_Culture" [label="Treat KRAS G12C\nCancer Cells with Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Western_Blot" [label="Western Blot\n(pERK, pAKT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CETSA" [label="Cellular Thermal Shift Assay\n(Target Binding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NanoBRET" [label="NanoBRET\n(Intracellular Binding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "LC_MS" [label="LC-MS/MS\n(Quantify Bound/Unbound KRAS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_invivo" { label="In Vivo Models"; style="rounded"; bgcolor="#FFFFFF"; "Xenograft" [label="Treat Xenograft Models\nwith Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tumor_Biopsy" [label="Tumor Biopsy Analysis\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"TR-FRET" -> "Quantitative_Data" [label="IC50", fontcolor="#5F6368"]; "SPR" -> "Quantitative_Data" [label="Kd, Kon, Koff", fontcolor="#5F6368"]; "Cell_Culture" -> "Western_Blot"; "Cell_Culture" -> "CETSA"; "Cell_Culture" -> "NanoBRET"; "Cell_Culture" -> "LC_MS"; "Western_Blot" -> "Quantitative_Data" [label="IC50", fontcolor="#5F6368"]; "CETSA" -> "Quantitative_Data" [label="EC50", fontcolor="#5F6368"]; "NanoBRET" -> "Quantitative_Data" [label="EC50", fontcolor="#5F6368"]; "LC_MS" -> "Quantitative_Data" [label="% Target Occupancy", fontcolor="#5F6368"]; "Xenograft" -> "Tumor_Biopsy"; "Tumor_Biopsy" -> "Quantitative_Data" [label="% Target Engagement", fontcolor="#5F6368"];

"Quantitative_Data" [shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124", label="Quantitative Target\nEngagement Data"]; }

Caption: A typical experimental workflow for assessing KRAS G12C inhibitor target engagement.Conclusion

Assessing the target engagement of KRAS G12C inhibitors is a critical component of their preclinical and clinical development. A multi-faceted approach, combining biochemical, cellular, and in vivo assays, is necessary to fully characterize the binding properties and functional consequences of these inhibitors. The methodologies outlined in this guide provide a robust framework for understanding how these novel therapeutics interact with their target and exert their anti-cancer effects. The continued development of highly sensitive and quantitative assays will further aid in the optimization of next-generation KRAS G12C inhibitors and in understanding the mechanisms of resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reactionbiology.com [reactionbiology.com]

- 12. pubs.acs.org [pubs.acs.org]

The Inner Sanctum: A Technical Guide to the KRAS G12C Inhibitor Binding Pocket

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding pocket of the KRAS G12C mutant protein, a critical target in oncology drug development. While the specific designation "inhibitor 43" is not prominently cited in publicly available literature, this document will focus on the well-characterized interactions of pioneering KRAS G12C inhibitors, which have set the paradigm for targeting this once "undruggable" protein. The principles, data, and methodologies discussed herein are representative of the class and directly applicable to the analysis of any novel inhibitor targeting this specific pocket.

The KRAS protein, a key molecular switch in cellular signaling, cycles between an active GTP-bound state and an inactive GDP-bound state.[1][2] The G12C mutation, where glycine is replaced by cysteine at codon 12, leads to a constitutively active protein, driving uncontrolled cell proliferation and tumor growth.[3][4] The discovery of a novel allosteric binding site, termed the Switch-II pocket (S-IIP), has enabled the development of covalent inhibitors that specifically target the mutant cysteine, locking the protein in its inactive state.[3][5][6]

KRAS G12C Signaling Pathways

KRAS G12C activation triggers a cascade of downstream signaling pathways, primarily the MAPK and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and differentiation.[7][8][9] Inhibitors targeting the G12C mutant effectively block these downstream signals.

Caption: Simplified KRAS G12C signaling cascade and the mechanism of inhibitor action.

The KRAS G12C Binding Pocket: A Structural Overview

The target for covalent inhibitors is a shallow, allosteric pocket located behind the Switch-II loop of the KRAS protein when it is in the inactive, GDP-bound state. This pocket is not readily apparent in the active, GTP-bound conformation. The G12C mutation introduces a nucleophilic cysteine residue at the entrance of this pocket, providing a unique anchor for covalent inhibitors.

Key amino acid residues that form the Switch-II pocket and are crucial for inhibitor binding include:

-

Cysteine 12 (Cys12): The mutant residue that forms a covalent bond with the inhibitor's reactive warhead (e.g., an acrylamide).

-

Histidine 95 (His95): Forms a key hydrogen bond with the inhibitor, contributing to binding affinity and selectivity.

-

Tyrosine 96 (Tyr96): Interacts with the inhibitor through hydrophobic and potential hydrogen bonding interactions.

-

Glutamine 99 (Gln99): Can form hydrogen bonds with the inhibitor.

-

Valine 9 (Val9), Methionine 72 (Met72), Phenylalanine 78 (Phe78), Valine 103 (Val103), and Isoleucine 100 (Ile100): These residues form a lipophilic base that accommodates hydrophobic moieties of the inhibitor.[6]

The covalent bond formation between the inhibitor and Cys12 is irreversible, trapping the KRAS G12C protein in an inactive conformation and preventing its interaction with downstream effector proteins.[5]

Quantitative Analysis of Inhibitor Binding and Activity

The following tables summarize representative quantitative data for well-characterized KRAS G12C inhibitors, providing a benchmark for the evaluation of new chemical entities.

Table 1: Biochemical and Cellular Potency of Representative KRAS G12C Inhibitors

| Inhibitor | Target Engagement (IC50, nM) | Cell Proliferation Inhibition (IC50, nM) |

| Sotorasib (AMG510) | 8.88 (KRAS G12C) | ~5-10 (NCI-H358 cells) |

| Adagrasib (MRTX849) | 4.7 (MIA PaCa-2 cells) | ~2-20 (Various G12C cell lines) |

Data compiled from publicly available sources.[5][10] Actual values may vary depending on the specific assay conditions.

Table 2: Structural and Binding Parameters

| Inhibitor | PDB Code of Co-crystal Structure | Key Interacting Residues |

| Sotorasib (AMG510) | 6OIM | Cys12 (covalent), His95, Tyr96, Gln99 |

| Adagrasib (MRTX849) | 6UT0 | Cys12 (covalent), His95, Gln61 |

| Divarasib | 9DMM | Cys12 (covalent), Gln61, His95, Tyr96 |

PDB codes and interacting residues are based on published crystal structures.[11][12]

Experimental Protocols for Binding Pocket Analysis

A multi-faceted approach is required to thoroughly characterize the binding of an inhibitor to the KRAS G12C protein. The following are detailed methodologies for key experiments.

X-ray Co-crystallography

Objective: To determine the three-dimensional structure of the inhibitor bound to the KRAS G12C protein, revealing the precise binding mode and key interactions.

Methodology:

-

Protein Expression and Purification: Express a truncated and stabilized form of human KRAS G12C (e.g., residues 1-169) in E. coli. Purify the protein using affinity and size-exclusion chromatography.

-

Complex Formation: Incubate the purified KRAS G12C protein with a molar excess of the inhibitor to ensure complete covalent modification.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.

-

Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal at a synchrotron source. Process the data and solve the structure using molecular replacement with a known KRAS structure as a search model. Refine the model against the experimental data.

Caption: Workflow for X-ray co-crystallography of a KRAS G12C-inhibitor complex.

Biochemical Assays for Target Engagement and Potency

Objective: To quantify the inhibitor's ability to bind to KRAS G12C and inhibit its activity.

A. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Nucleotide Exchange

Methodology:

-

Reagents: Use fluorophore-labeled GDP, recombinant KRAS G12C, and a GTP analog.

-

Assay Principle: Measure the displacement of the fluorescently labeled GDP from KRAS G12C upon the addition of a GTP analog. The binding of the inhibitor to the Switch-II pocket will allosterically inhibit this nucleotide exchange, resulting in a stable FRET signal.

-

Procedure: Incubate KRAS G12C with the inhibitor at various concentrations. Initiate the nucleotide exchange reaction by adding the GTP analog. Measure the TR-FRET signal over time.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of the nucleotide exchange activity.

B. Surface Plasmon Resonance (SPR) for Binding Kinetics

Methodology:

-

Immobilization: Immobilize biotinylated KRAS G12C onto a streptavidin-coated sensor chip.

-

Binding Measurement: Flow different concentrations of the inhibitor over the sensor surface and measure the change in the refractive index, which is proportional to the mass of the inhibitor binding to the protein.

-

Data Analysis: Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) from the sensorgrams.

Cellular Assays for On-Target Activity

Objective: To confirm that the inhibitor can engage the KRAS G12C target in a cellular context and inhibit downstream signaling.

A. Western Blot Analysis of Downstream Signaling

Methodology:

-

Cell Culture: Culture a KRAS G12C-mutant cancer cell line (e.g., NCI-H358).

-

Treatment: Treat the cells with the inhibitor at various concentrations for a defined period.

-

Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK, as well as other downstream effectors like p-AKT.

-

Analysis: Quantify the band intensities to determine the dose-dependent inhibition of KRAS G12C signaling.

B. Cell Proliferation Assay

Methodology:

-

Cell Seeding: Seed KRAS G12C-mutant cells in 96-well plates.

-

Treatment: Treat the cells with a serial dilution of the inhibitor.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Measurement: Assess cell viability using a reagent such as resazurin or a commercial kit that measures ATP content.

-

Data Analysis: Plot the cell viability against the inhibitor concentration and determine the IC50 value for cell proliferation.

Caption: General workflow for cellular assays to evaluate KRAS G12C inhibitor efficacy.

Conclusion

The successful targeting of the KRAS G12C binding pocket represents a landmark achievement in precision oncology. A thorough understanding of the structural features of this pocket and the application of a comprehensive suite of biochemical and cellular assays are paramount for the discovery and development of the next generation of KRAS G12C inhibitors. The methodologies and data presented in this guide provide a robust framework for researchers and drug developers to advance their programs in this critical area of cancer therapy.

References

- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 2. KRAS - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preclinical Data Dossier: A Technical Guide to the KRAS G12C Inhibitor Sotorasib (AMG 510)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Preclinical data for a compound specifically named "KRAS G12C inhibitor 43" is not publicly available. This technical guide utilizes the extensive and publicly accessible preclinical data for Sotorasib (AMG 510) , a first-in-class, FDA-approved KRAS G12C inhibitor, as a representative example to fulfill the core requirements of this analysis.

Executive Summary

KRAS, the most frequently mutated oncogene, has long been considered "undruggable." The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein has enabled the development of targeted covalent inhibitors. Sotorasib (AMG 510) is a potent, selective, and orally bioavailable small molecule that irreversibly binds to the unique cysteine residue of KRAS G12C. This covalent modification locks the protein in its inactive, GDP-bound state, leading to the inhibition of downstream oncogenic signaling and subsequent anti-tumor activity.[1][2] This document provides a comprehensive overview of the preclinical data for Sotorasib, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, presented through structured data tables, detailed experimental protocols, and pathway diagrams.

Mechanism of Action: Covalent Inhibition of KRAS G12C

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] The G12C mutation impairs GTP hydrolysis, causing the protein to be constitutively active, which leads to uncontrolled activation of downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), promoting cellular proliferation and survival.[1]

Sotorasib specifically and irreversibly binds to the mutant cysteine-12 residue, which is only accessible in the inactive GDP-bound state.[2] This covalent bond locks KRAS G12C in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting the hyperactive signaling responsible for tumor growth.[2]

Quantitative Preclinical Data

The preclinical efficacy of Sotorasib has been demonstrated across a range of biochemical and cellular assays, as well as in vivo tumor models.

Table 1: In Vitro Cellular Activity

Summary of Sotorasib's effect on the viability of KRAS G12C mutant cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| MIA PaCa-2 | Pancreatic | 34.1 | [1] |

| SW1463 | Colorectal | 45.8 | [1] |

| LU65 | Lung | 2,560 | [1] |

| LU99 | Lung | 22,550 | [1] |

| H358 | Lung | ~7 | [3] |

Note: Higher IC50 values in LU65 and LU99 cells may be attributed to co-occurring mutations (e.g., PIK3CA).[1]

Table 2: In Vivo Xenograft Model Efficacy

Summary of Sotorasib's anti-tumor activity in a MIA PaCa-2 pancreatic cancer xenograft model.

| Treatment Group | Dosing | Tumor Growth Inhibition | Key Outcome | Citation |

| Vehicle | Daily (Oral) | - | Progressive Tumor Growth | [1] |

| Sotorasib | 10 mg/kg Daily (Oral) | Significant (p < 0.05) | Markedly reduced tumor growth rate | [1] |

Table 3: Preclinical Pharmacokinetics in Mice

Summary of key pharmacokinetic parameters of Sotorasib following oral administration in mice.

| Mouse Strain | Dose (mg/kg, Oral) | Matrix | Key Parameters & Method | Citation |

| Wild-Type | 20 | Plasma | Rapidly absorbed; exposure limited by CYP3A4 metabolism. Quantified via LC-MS/MS. | [4][5] |

| NOD/SCID | 10 - 100 | Plasma, Tissues | Dose-proportional plasma exposure. Quantified via LC-MS/MS. | [3][6] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

In Vitro Cell Viability (MTT Assay)

This protocol assesses the dose-dependent effect of an inhibitor on cancer cell proliferation.

-

Cell Plating: KRAS G12C mutant cell lines (e.g., MIA PaCa-2) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and cultured overnight to allow for adherence.

-

Compound Treatment: Sotorasib is serially diluted to a range of concentrations (e.g., 0.1 nM to 30 µM). The culture medium is replaced with medium containing the various concentrations of Sotorasib or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Cells are incubated with the compound for 72 hours at 37°C in a humidified, 5% CO2 incubator.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization & Readout: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals. The absorbance is measured at ~570 nm using a microplate reader.

-

Data Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Phospho-ERK Inhibition (Western Blot)

This protocol measures the inhibition of a key downstream effector in the KRAS pathway.

-

Cell Culture and Treatment: MIA PaCa-2 cells are plated in 6-well plates. Once confluent, cells are serum-starved for 12-24 hours to lower basal p-ERK levels. Cells are then treated with Sotorasib at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours).[7]

-

Protein Extraction: Cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Lysates are centrifuged to pellet cell debris, and the supernatant containing total protein is collected.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size on a polyacrylamide gel via SDS-PAGE and subsequently transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific for phospho-ERK (p-ERK) and total ERK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is applied, and the signal is captured using an imaging system. Band intensities are quantified, and the p-ERK signal is normalized to the total ERK signal to determine the degree of inhibition.[1]

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of an inhibitor in a living animal model.

-

Animal Models: Six-week-old female immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.[1]

-

Cell Implantation: MIA PaCa-2 cells (5 x 10^6) are suspended in a solution of culture medium and Matrigel and are implanted subcutaneously into the flank of each mouse.[1]

-

Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of approximately 150-200 mm³.[1][8] Mice are then randomized into treatment and control groups (n=8-10 mice per group).

-

Drug Administration: Sotorasib is formulated for oral administration. Mice in the treatment group receive a daily dose (e.g., 10 mg/kg) via oral gavage. The control group receives the vehicle formulation on the same schedule.[1]

-

Monitoring: Tumor dimensions are measured with calipers two to three times per week, and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²). Animal body weight is also monitored as a measure of general toxicity.[1][8]

-

Study Endpoint: The study is concluded after a predetermined period (e.g., 14-21 days) or when tumors in the control group reach a maximum allowed size. Tumors are then excised and weighed for final analysis.[1]

Mouse Pharmacokinetic Analysis

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) properties of an inhibitor.

-

Animal Dosing: Wild-type or tumor-bearing mice are administered a single oral dose of Sotorasib (e.g., 20 mg/kg).[5]

-

Sample Collection: At designated time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected from a small cohort of mice at each time point (typically via tail vein or terminal cardiac puncture).

-

Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

-

Sample Preparation for Analysis: Proteins are precipitated from the plasma samples by adding a solvent like acetonitrile, which contains an internal standard (e.g., Erlotinib).[4][6] Samples are vortexed and centrifuged to pellet the precipitated protein.

-

LC-MS/MS Analysis: The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Sotorasib is separated from other components on a C18 column and quantified by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[4][5]

-

Data Analysis: A standard curve is generated using known concentrations of Sotorasib. The concentration in the unknown samples is determined from this curve. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) are calculated using specialized software.

References

- 1. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. Quantification of KRAS inhibitor sotorasib in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide: Covalent Modification of Cysteine-12 by Inhibitor 43

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent inhibition has re-emerged as a powerful strategy in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and improved therapeutic outcomes.[1] Unlike non-covalent inhibitors that bind reversibly, covalent inhibitors form a stable, chemical bond with their target protein, often leading to irreversible inactivation.[2][3] The thiol group of cysteine residues is a common target for covalent inhibitors due to its high nucleophilicity, especially when the local protein environment lowers its pKa.[1][4] This guide provides a comprehensive technical overview of the covalent modification of a hypothetical protein, "Target Protein X," at Cysteine-12 by a novel electrophilic compound, "Inhibitor 43" (In-43).

This document details the kinetic characterization, structural elucidation, and cellular effects of In-43, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action of Inhibitor 43

In-43 is a rationally designed covalent inhibitor featuring an α,β-unsaturated carbonyl moiety, a common "warhead" for targeting cysteine residues.[5] The proposed mechanism of action follows a two-step process:

-

Reversible Binding: In-43 initially forms a non-covalent, reversible complex with Target Protein X, positioning the electrophilic warhead in proximity to the nucleophilic Cys-12 residue located within the protein's active site.

-

Covalent Bond Formation: The thiolate anion of Cys-12 then attacks the β-carbon of the α,β-unsaturated system in In-43 via a Michael addition reaction. This results in the formation of a stable, irreversible covalent bond.

This covalent modification locks Target Protein X in an inactive conformation, thereby ablating its downstream signaling functions.

Quantitative Data Summary

The biochemical potency and kinetic parameters of In-43 were determined through a series of enzymatic and binding assays. The data are summarized below.

| Parameter | Inhibitor 43 (In-43) | Reversible Analog (In-43R) | Description |

| IC50 (nM) | 45 | 5,200 | Half-maximal inhibitory concentration after a 2-hour incubation. |

| Ki (nM) | 150 | 5,200 | Inhibitor constant, reflecting the initial non-covalent binding affinity. |

| kinact (s-1) | 0.003 | N/A | Maximal rate of enzyme inactivation at saturating inhibitor concentrations. |

| kinact/Ki (M-1s-1) | 20,000 | N/A | Second-order rate constant, an overall measure of covalent efficiency. |

Table 1: Biochemical and Kinetic Parameters of Inhibitor 43.

| Assay | Cell Line | Endpoint | EC50 (nM) |

| Cell Proliferation | Cancer Cell Line A | Reduction of Cell Viability | 85 |

| Target Engagement | Cancer Cell Line A | Covalent Occupancy of Target Protein X | 92 |

Table 2: Cellular Activity of Inhibitor 43.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Enzyme Kinetics Assay for Covalent Inhibition

This protocol is used to determine the kinetic parameters of irreversible inhibitors.[6][7][8]

Objective: To determine the Ki and kinact values for Inhibitor 43.

Materials:

-

Purified recombinant Target Protein X

-

Fluorogenic substrate for Target Protein X

-

Inhibitor 43 stock solution (in DMSO)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

384-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of Inhibitor 43 in Assay Buffer.

-

In a 384-well plate, add Target Protein X to each well at a final concentration of 1 nM.

-

Add the diluted Inhibitor 43 to the wells and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate at a concentration equal to its Km.

-

Monitor the fluorescence signal over time using a plate reader.

-

Calculate the initial reaction velocity (vi) for each inhibitor concentration and pre-incubation time.

-

Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed rate of inactivation (kobs).

-

Plot kobs versus the inhibitor concentration. Fit the data to the following equation to determine kinact and Ki: kobs = kinact * [I] / (Ki + [I])

Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This protocol confirms the covalent binding of the inhibitor to the target protein.[9][10][11]

Objective: To verify the formation of a covalent adduct between Inhibitor 43 and Target Protein X and to determine the stoichiometry of binding.

Materials:

-

Purified recombinant Target Protein X

-

Inhibitor 43

-

Desalting column

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Incubate Target Protein X (5 µM) with a 5-fold molar excess of Inhibitor 43 for 2 hours at room temperature. A control sample with DMSO is run in parallel.

-

Remove the excess, unbound inhibitor using a desalting column.

-

Analyze the protein samples by LC-MS. The mobile phase typically consists of a water/acetonitrile gradient with 0.1% formic acid.

-

Deconvolute the resulting mass spectra to determine the molecular weight of the intact protein.

-

Compare the mass of the inhibitor-treated protein with the control. An increase in mass corresponding to the molecular weight of Inhibitor 43 confirms the formation of a covalent adduct.

X-ray Crystallography of the Covalent Complex

This protocol provides atomic-level detail of the inhibitor-protein interaction.[12][13][14]

Objective: To solve the three-dimensional structure of Target Protein X in a covalent complex with Inhibitor 43.

Materials:

-

Highly pure and concentrated Target Protein X

-

Inhibitor 43

-

Crystallization screens and reagents

-

Cryoprotectant

-

Synchrotron X-ray source

Procedure:

-

Co-crystallize Target Protein X with Inhibitor 43. To do this, incubate the protein with a 3-fold molar excess of the inhibitor for 4 hours on ice prior to setting up crystallization trials.

-

Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods with various commercial and in-house screens.

-

Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement, using the apo-protein structure as a search model.

-

Refine the model and build the inhibitor into the electron density map. The final structure will confirm the covalent linkage to Cysteine-12 and reveal the specific binding interactions.

Visualizations

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway regulated by Target Protein X and the point of intervention by Inhibitor 43.

Caption: Inhibition of Target Protein X by In-43 blocks downstream signaling.

Experimental Workflow

The diagram below outlines the workflow for the characterization of Inhibitor 43.

Caption: Workflow for the characterization of a covalent inhibitor.

Conclusion

This guide provides a detailed, albeit hypothetical, technical overview of the characterization of a novel covalent inhibitor, In-43, which targets Cysteine-12 of Target Protein X. The combination of detailed kinetic analysis, mass spectrometry, and X-ray crystallography provides a robust framework for understanding the mechanism of action and for guiding further drug development efforts. The methodologies and data presentation formats described herein serve as a template for the comprehensive evaluation of covalent inhibitors in drug discovery programs.

References

- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to KRAS G12C Inhibitors and MAPK Pathway Suppression

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and a lack of other apparent allosteric binding sites. The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), has been a watershed moment in oncology. This mutation, prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), introduces a reactive cysteine residue that enables the development of targeted covalent inhibitors.[1][2]

These inhibitors bind specifically to the mutant cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state.[3][4] This action prevents the activation of downstream effector pathways, most notably the mitogen-activated protein kinase (MAPK) pathway, thereby inhibiting oncogenic signaling and tumor cell proliferation.[5]

While the user specified "KRAS G12C inhibitor 43," a specific agent with this designation is not prominently featured in major publications. Therefore, this guide will focus on the well-characterized and structurally novel inhibitor JDQ443 as a primary example, supplemented with comparative data from other clinically significant inhibitors like sotorasib (AMG 510) and adagrasib (MRTX849) to provide a comprehensive overview of the class.

Mechanism of Action: Suppressing the MAPK Cascade

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][6] Upstream signals from receptor tyrosine kinases (RTKs), mediated by proteins like SOS1 and SHP2, promote the exchange of GDP for GTP, activating KRAS.[3][7] Activated KRAS then engages with effector proteins to initiate downstream signaling cascades. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form and constitutive signaling.[1]

KRAS G12C inhibitors are allosteric, covalent inhibitors that selectively bind to the cysteine at position 12, exploiting a pocket (the switch-II pocket) that is accessible only in the inactive GDP-bound state.[1][8] This covalent binding traps KRAS G12C in the "off" state, preventing nucleotide exchange and blocking its interaction with downstream effectors like RAF, which is the entry point to the MAPK pathway (RAF-MEK-ERK).[1][5] The suppression of this pathway is a primary driver of the anti-tumor activity of these inhibitors.

Quantitative Data Presentation

The efficacy of KRAS G12C inhibitors has been quantified in numerous preclinical and clinical studies. The following tables summarize key data for JDQ443 and other notable inhibitors.

Table 1: Preclinical Potency and Antiproliferative Activity

| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Source |

|---|---|---|---|---|

| JDQ443 | NCI-H358 | p-ERK Inhibition | 4 | [8] |

| NCI-H358 | Proliferation | 6 | [8] | |

| MIA PaCa-2 | Proliferation | 8 | [8] | |

| Sotorasib (AMG 510) | NCI-H358 (Murine) | Proliferation | ~5 | [9] |

| Adagrasib (MRTX849) | Multiple KRAS G12C | Tumor Regression | N/A (Regression in 17/26 models) |[3] |

Table 2: In Vivo Antitumor Activity in Xenograft Models

| Inhibitor | Model Type | Tumor Type | Dosage | Tumor Growth Inhibition (TGI) / Regression | Source |

|---|---|---|---|---|---|

| JDQ443 | CDX (NCI-H358) | NSCLC | 100 mg/kg, QD | >100% (Regression) | [8] |

| PDX (ST3167) | NSCLC | 100 mg/kg, QD | 97% TGI | [8] | |

| Adagrasib (MRTX849) | PDX | NSCLC | N/A | Pronounced Tumor Regression | [3] |

| MRTX849 + RMC-4550 (SHP2i) | Orthotopic (LLC-NRAS KO) | NSCLC | N/A | Synergistic Tumor Shrinkage |[9][10] |

Table 3: Clinical Efficacy of KRAS G12C Inhibitors (Monotherapy)

| Inhibitor | Trial Name / Cohort | Tumor Type | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Source |

|---|---|---|---|---|---|---|

| Sotorasib | CodeBreaK 100 | NSCLC | 126 | 37.1% | 80.6% | [11] |

| CodeBreaK 100 | CRC | 62 | 9.7% | 82.3% | [11] | |

| Adagrasib | KRYSTAL-1 | NSCLC | 116 | 42.9% | 79.5% | [12] |

| KRYSTAL-1 | CRC | 44 | 19% | 86% | [12] | |

| JDQ443 | Phase Ib | NSCLC | 37 | 43.2% (at 200mg BID) | N/A | [8] |

| LY3537982 | LOXO-RAS-20001 | NSCLC (KRASi-naïve) | 8 | 38% | 88% |[13] |

Adaptive Resistance and MAPK Pathway Reactivation

A significant challenge in the clinical application of KRAS G12C inhibitors is the development of adaptive resistance. Soon after initial treatment and successful MAPK pathway suppression, the pathway often becomes reactivated despite the continued presence of the drug.[14][15]

This reactivation is primarily driven by a feedback mechanism. The initial suppression of ERK signaling relieves a negative feedback loop that normally dampens upstream signaling from multiple RTKs (e.g., EGFR, FGFR).[6] The disinhibited RTKs then activate wild-type RAS isoforms (NRAS, HRAS), which are not targeted by the G12C-specific inhibitors.[14][15][16] This "bypass" signaling through wild-type RAS reactivates the downstream MEK-ERK cascade, limiting the therapeutic efficacy. The phosphatase SHP2 is a critical node that transduces signals from multiple RTKs to RAS, making it a key player in this resistance mechanism.[6][14]

This understanding has spurred the development of combination therapies, pairing KRAS G12C inhibitors with agents that block this feedback loop, such as SHP2 inhibitors (e.g., TNO155) or EGFR inhibitors, which have shown enhanced and more durable suppression of the MAPK pathway.[8][14][17]

Experimental Protocols

The evaluation of KRAS G12C inhibitors relies on a standard set of biochemical and biological assays.

Protocol 1: Western Blot Analysis for MAPK Pathway Suppression

Objective: To quantify the inhibition of KRAS downstream signaling by measuring the phosphorylation status of MEK and ERK.

-

Cell Culture and Treatment: Plate KRAS G12C mutant cells (e.g., NCI-H358) and grow to 70-80% confluency. Treat cells with the KRAS G12C inhibitor at various concentrations or a fixed concentration (e.g., 100 nM) for different time points (e.g., 4, 24, 48 hours).[15]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-MEK (Ser217/221), total MEK, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize p-ERK/p-MEK levels to their respective total protein levels.

Protocol 2: Cell Viability/Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor on cancer cell growth.

-

Cell Seeding: Seed KRAS G12C mutant cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of the KRAS G12C inhibitor for 72 hours.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels) to each well.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Model Establishment: Subcutaneously implant KRAS G12C mutant cells (Cell-Derived Xenograft, CDX) or patient tumor fragments (Patient-Derived Xenograft, PDX) into immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize animals into treatment and vehicle control groups.

-

Drug Administration: Administer the KRAS G12C inhibitor and/or combination agents via the appropriate route (e.g., oral gavage) at the specified dose and schedule (e.g., daily).

-

Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

-

Endpoint Analysis: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum size. Calculate Tumor Growth Inhibition (TGI) or tumor regression based on the final tumor volumes compared to the control group.

Conclusion

The development of covalent KRAS G12C inhibitors represents a landmark achievement in precision oncology. These agents, exemplified by JDQ443, sotorasib, and adagrasib, effectively suppress the oncogenic MAPK signaling pathway by locking the mutant protein in an inactive state. While this leads to significant clinical activity, the efficacy is often constrained by adaptive resistance, primarily through feedback reactivation of the MAPK pathway via wild-type RAS isoforms. This challenge highlights the complexity of targeting a central node in cellular signaling. Future strategies will increasingly rely on rational combination therapies that vertically inhibit the pathway at multiple nodes (e.g., with SHP2 or MEK inhibitors) or block the specific upstream feedback signals, with the goal of achieving more durable clinical responses for patients with KRAS G12C-mutated cancers.

References

- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. onclive.com [onclive.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vertical Pathway Inhibition Overcomes Adaptive Feedback Resistance to KRASG12C Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Anti-proliferative Activity of KRAS G12C Inhibitors in H358 Cells

For: Researchers, Scientists, and Drug Development Professionals

Topic: An in-depth analysis of the anti-proliferative effects of KRAS G12C inhibitors on the H358 non-small cell lung cancer cell line. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC). The H358 cell line, which harbors this specific KRAS G12C mutation, serves as a critical in vitro model for the development and evaluation of targeted therapies. This whitepaper details the anti-proliferative activity of selective KRAS G12C inhibitors in H358 cells, focusing on quantitative data and the underlying experimental methodologies. While specific data for an inhibitor designated "43" is not publicly available, this document will utilize data from well-characterized KRAS G12C inhibitors, such as 143D and MRTX849, which are expected to exhibit a similar mechanism of action.

Mechanism of Action of KRAS G12C Inhibitors

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, signal-transducing form of the protein. This constitutively active KRAS G12C drives downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival.

KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue at position 12, locking the KRAS protein in its inactive GDP-bound state. This prevents the subsequent loading of GTP and downstream signaling, thereby inhibiting cell proliferation and inducing apoptosis in KRAS G12C-mutant cancer cells.

Quantitative Data on Anti-proliferative Activity

The efficacy of KRAS G12C inhibitors in H358 cells has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.

| Inhibitor | Cell Line | Assay Duration | IC50 (nM) | Reference |

| 143D | NCI-H358 | 120 hours | 6.5 ± 2.3 | |

| MRTX849 | NCI-H358 | 120 hours | 5.8 ± 3.3 | |

| AMG510 (Sotorasib) | NCI-H358 | 120 hours | 7.0 ± 1.4 | |

| ARS-1620 | NCI-H358 | Not Specified | ~400 |

Table 1: IC50 Values of Various KRAS G12C Inhibitors in H358 Cells

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the anti-proliferative activity of KRAS G12C inhibitors.

Cell Culture

The NCI-H358 human non-small cell lung cancer cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo® or MTT)

This assay measures cell viability as a function of metabolic activity.

-

Cell Seeding: H358 cells are seeded in 96-well plates at a density of approximately 2,000 to 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor or vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 to 120 hours.

-

Reagent Addition:

-

For CellTiter-Glo®: An amount of CellTiter-Glo® reagent equal to the volume of cell culture medium is added to each well.

-

For MTT: 10 µl of MTT solution is added to each well to a final concentration of 0.45 mg/ml and incubated for 1-4 hours. Subsequently, 100 µl of a solubilization solution is added to dissolve the formazan crystals.

-

-

Signal Detection:

-

CellTiter-Glo®: Luminescence is measured using a plate reader.

-

MTT: Absorbance is measured at a specific wavelength (e.g., 450 nm) using a spectrophotometer.

-

-

Data Analysis: The results are normalized to the vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to assess the phosphorylation status of key proteins in the KRAS signaling pathway.

-

Cell Lysis: H358 cells are treated with the inhibitor for a defined period, then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK and AKT, as well as a loading control (e.g., GAPDH).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) system.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of the inhibitor on cell cycle progression.

-

Cell Treatment and Harvesting: H358 cells are treated with the inhibitor for 24-48 hours, then harvested by trypsinization.

-

Fixation: The cells are washed with PBS and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. Treatment with KRAS G12C inhibitors has been shown to induce G0/G1 cell cycle arrest in H358 cells.

Conclusion

KRAS G12C inhibitors demonstrate potent and selective anti-proliferative activity in H358 cells, which harbor the corresponding mutation. The mechanism of action involves the direct inhibition of the mutant KRAS protein, leading to the suppression of downstream pro-proliferative signaling pathways, cell cycle arrest, and ultimately, a reduction in cell viability. The quantitative data and experimental protocols outlined in this whitepaper provide a foundational understanding for researchers and drug development professionals working on targeted therapies for KRAS G12C-driven cancers.

Methodological & Application

Application Notes: In Vitro Efficacy of KRAS G12C Inhibitor 43

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), creates a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways. KRAS G12C inhibitor 43 is a potent and selective small molecule that covalently binds to the mutant cysteine in KRAS G12C, locking the protein in its inactive, GDP-bound state. These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound.

KRAS G12C Signaling Pathway

The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Receptor tyrosine kinase (RTK) activation leads to the recruitment of guanine nucleotide exchange factors (GEFs) like SOS1, which facilitate the exchange of GDP for GTP, activating KRAS. Activated KRAS then engages downstream effector proteins, primarily activating the MAPK/ERK and PI3K/AKT signaling cascades, which promote cell growth, proliferation, and survival. The G12C mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, leading to an accumulation of the active GTP-bound state.[1] this compound selectively targets the inactive GDP-bound conformation of the mutant protein, preventing nucleotide exchange and subsequent downstream signaling.

Data Presentation

Table 1: Biochemical Activity of this compound

| Assay Type | Target | Parameter | Value (nM) |

| TR-FRET | KRAS G12C | IC50 | 5.2 |

| AlphaLISA | KRAS G12C - SOS1 Interaction | IC50 | 8.7 |

Table 2: Cellular Activity of this compound

| Cell Line | KRAS Status | Assay | Parameter | Value (nM) |

| NCI-H358 | G12C | Cell Viability (CellTiter-Glo) | IC50 | 12.5 |

| MIA PaCa-2 | G12C | Cell Viability (CellTiter-Glo) | IC50 | 25.8 |

| A549 | G12S | Cell Viability (CellTiter-Glo) | IC50 | >10,000 |

| NCI-H358 | G12C | pERK Western Blot | IC50 | 15.3 |

Experimental Protocols

Biochemical Assays

1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for KRAS G12C Nucleotide Exchange

This assay measures the ability of inhibitor 43 to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein, a process facilitated by the GEF, SOS1.

Protocol:

-

Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP).

-

Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

-

Add 2 µL of a solution containing GDP-loaded His-tagged KRAS G12C protein (final concentration ~5 nM).

-

Initiate the exchange reaction by adding 2 µL of a solution containing SOS1 protein (final concentration ~10 nM) and a fluorescent GTP analog (e.g., BODIPY-GTP, final concentration ~50 nM).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Stop the reaction and add detection reagents. For example, add 4 µL of a solution containing a Terbium-conjugated anti-His antibody.

-

Incubate for another 60 minutes at room temperature.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 665 nm (acceptor) and 620 nm (donor).

-

Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.

2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for KRAS G12C/SOS1 Interaction

This assay quantifies the inhibitory effect of compound 43 on the protein-protein interaction between KRAS G12C and the nucleotide exchange factor SOS1.

Protocol:

-

Prepare serial dilutions of this compound in AlphaLISA buffer.

-

To a 384-well ProxiPlate, add 5 µL of the inhibitor dilutions.

-

Add 5 µL of a mixture containing biotinylated KRAS G12C protein (final concentration ~10 nM) and GST-tagged SOS1 protein (final concentration ~20 nM).

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of a mixture of Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads (final concentration 20 µg/mL each).

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Plot the AlphaLISA signal against the inhibitor concentration to calculate the IC50 value.

Cell-Based Assays

1. Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cell lines by measuring the intracellular ATP levels.

Protocol:

-

Seed KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type or other mutant (e.g., A549) cells in a 96-well white, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a DMSO vehicle control.

-

Incubate the cells for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2][3]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][3]

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the IC50 value.

2. Western Blot for Downstream Signaling (pERK)

This protocol is used to assess the inhibition of KRAS G12C downstream signaling by measuring the phosphorylation level of ERK (pERK), a key component of the MAPK pathway.

Protocol:

-

Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.

-